Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
Description
Synthesis Analysis
The synthesis of phosphonate analogs, similar to diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, involves intricate steps that ensure the introduction of phosphonate groups into the compound. Electrophilic halogenation and heterocyclization involving the phosphoryl oxygen atom are critical steps, demonstrating the compound's synthetic complexity and the need for precise control over reaction conditions (Brel, 2013).
Molecular Structure Analysis
The molecular structure of compounds akin to diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is elucidated using various spectroscopic techniques, which reveal detailed information about their molecular geometry and electronic configuration. The tetrahedral geometry around phosphorus atoms and the presence of hydrogen bonding are common features, contributing to their reactivity and interaction with biological molecules (Sanders et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate and its derivatives typically include condensation, cycloaddition, and hydrolysis, demonstrating its versatility as a synthetic intermediate. These reactions are pivotal in synthesizing various bioactive molecules and studying their mechanism of action within biological systems (Monbaliu et al., 2010).
Scientific Research Applications
Environmental Impact and Wastewater Treatment
Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is related to the broader class of organophosphonates, which have been studied for their environmental relevance and biodegradability. Organophosphonates, due to their stability against biological degradation, pose environmental challenges. However, they can be removed with high efficiency in wastewater treatment plants (WWTPs) operated with chemical phosphate precipitation. The review by Rott, Steinmetz, and Metzger (2018) critically examines the environmental relevance of phosphonates, their biotic and abiotic degradability, and their removal in WWTPs, highlighting the need for efficient removal strategies to prevent eutrophication and interference with phosphate precipitation in WWTPs (Rott, Steinmetz, & Metzger, 2018).
Organophosphonate Chemistry
The chemistry of organophosphonates, including Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, is vast and includes applications in antiscalants for drinking water treatment, and as agents for bone targeting and medical imaging. Organophosphonates' complexing properties make them valuable in various applications, including the stabilization of metal ions in aqueous solutions. For instance, the characterization of phosphonate-based antiscalants used in drinking water treatment plants sheds light on the importance of understanding the chemical makeup and impurities of these compounds to ensure their effective use and minimal environmental impact (Armbruster, Müller, & Happel, 2019).
properties
IUPAC Name |
9-[2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACBMARVYGBCAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332903 | |
Record name | Diethyl {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate | |
CAS RN |
116384-53-3 | |
Record name | Diethyl P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116384-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl P-((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116384533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]-, diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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